3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
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Description
Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
A series of novel triazolo derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of triazoles involves a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid” could not be found in the available literature.Scientific Research Applications
Synthesis and Structural Analysis
- Dehydration of Precursors : The dehydration of specific acids yields 3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones. These compounds are precursors for the formation of pyridazin-3-ones and triazolo[4,3-b]pyridazin-3-ones (Amer et al., 1997).
- Synthesis and Structure : The synthesis process of triazolo[4,3-b]pyridazine compounds involves treating specific acids with hydrazine, leading to the creation of compounds with significant pharmaceutical importance (Sallam et al., 2021).
Chemical Reactivity
- Nucleophilic Displacement Studies : Methyl (3,6-dichloropyridazin-4-yl)acetate, a related compound, has been used to study nucleophilic displacement reactions. This research provides insights into the reactivity of compounds related to 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid (Adembri et al., 1976).
Biological Applications
- Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, have been synthesized and subjected to in silico molecular docking screenings, indicating their potential in antimicrobial and antioxidant applications (Flefel et al., 2018).
Synthesis of Heterocyclic Systems
- Fused Pyrimidinones Synthesis : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized to prepare 3-[(benzyloxycarbonyl)amino] substituted fused pyrimidinones, highlighting the versatility in synthesizing complex heterocyclic systems related to this compound (Toplak et al., 1999).
Antimicrobial Studies
- Synthesis and Antimicrobial Activity : The synthesis of various pyrazoline and pyrazole derivatives and their testing for antimicrobial activity provides a framework for understanding the potential antimicrobial applications of related triazolopyridazine compounds (Hassan, 2013).
Properties
IUPAC Name |
3-(6-methyl-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)9-11-10-4-13(9)12-5/h4,12H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFJCBNUHKWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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